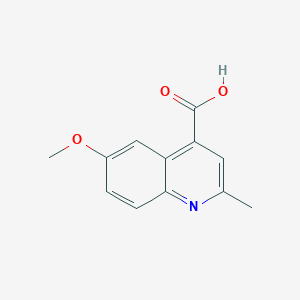

6-Methoxy-2-methylquinoline-4-carboxylic acid

Description

6-Methoxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.2 g/mol (CAS: 91092-95-4) . The compound is synthesized via a Doebner reaction, where substituted benzaldehyde, pyruvic acid, and p-anisidine are refluxed in ethanol to form the quinoline backbone, followed by carboxyl group reduction and esterification steps . Its structure is confirmed using NMR, IR, mass spectroscopy, and elemental analysis .

Properties

IUPAC Name |

6-methoxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-6-8(16-2)3-4-11(9)13-7/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSVELHYERJCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-methylquinoline with methoxy-substituted benzaldehydes, followed by oxidation and carboxylation reactions . The reaction conditions often involve the use of catalysts such as molecular iodine or transition metals under reflux conditions in solvents like ethanol or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, sulfonyl chlorides, under acidic or basic conditions.

Major Products:

- Quinoline N-oxides

- Alcohol derivatives

- Halogenated quinoline derivatives

Scientific Research Applications

Scientific Research Applications of 6-Methoxy-2-methylquinoline-4-carboxylic acid

This compound is a quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound's unique structure, featuring both a methoxy group at the 6-position and a carboxylic acid group at the 4-position, enhances its chemical reactivity and biological activities .

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its involvement in various chemical reactions includes oxidation, reduction, and electrophilic substitution.

Reactions:

- Oxidation: Can be converted to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution: Undergoes electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonyl chlorides.

Biology

This compound is studied for its potential as an enzyme inhibitor, especially in inhibiting kinases and other proteins involved in cell signaling pathways. It interacts with molecular targets such as enzymes and receptors, inhibiting enzyme activity by binding to active or allosteric sites, thereby disrupting cellular processes like DNA replication, transcription, and signal transduction pathways.

Medicine

This compound is investigated for its anticancer and antimycobacterial properties.

Anticancer Properties:

- In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including multidrug-resistant gastric carcinoma cells . The compound demonstrates low to moderate cytotoxicity in MTT assays, indicating its potential as a therapeutic agent.

- It is identified as a potential inhibitor of P-glycoprotein (P-gp), which is involved in drug resistance in cancer therapy . Docking simulations suggest that this compound may effectively bind to P-gp, reversing multidrug resistance in cancer cells.

Antimycobacterial Activity:

- Studied for its effectiveness against Mycobacterium tuberculosis (Mtb). Derivatives with modifications at the C-2 and C-6 positions exhibit enhanced inhibitory effects on Mtb DNA gyrase, a crucial enzyme for bacterial replication.

Case Studies:

- Anticancer activity was evaluated against five different cancer cell lines (H460, HT-29, MKN-45, U87MG, SMMC-7721), with results indicating high selectivity towards H460 and MKN-45 cell lines with low IC50 values.

- Specific modifications led to improved activity against Mtb, with compounds containing a methyl group at C-6 demonstrating significant inhibitory effects in both replicating and non-replicating states of Mtb.

Industry

In industry, this compound is utilized in developing fluorescent dyes and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular processes such as DNA replication, transcription, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological activities influenced by substituent positions and functional groups. Below is a detailed comparison of 6-methoxy-2-methylquinoline-4-carboxylic acid with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Studies

Substituent Position Effects: The 6-methoxy group in this compound enhances P-gp inhibitory activity compared to quinolines with methoxy groups at other positions (e.g., 4- or 7-methoxy derivatives) . Methyl groups at position 2 improve metabolic stability but reduce solubility compared to bulkier aryl substituents (e.g., 2-phenyl derivatives) .

Functional Group Impact :

- Carboxylic acid at position 4 is critical for binding to P-gp, as esterification (e.g., methyl esters) diminishes inhibitory potency .

- Halogenation (e.g., fluorine at position 2-phenyl) increases lipophilicity and bioavailability but may introduce toxicity risks .

Biological Activity: this compound outperforms 6-ethoxy-4-methoxyquinoline-2-carboxylic acid (CAS: 1351843-44-1) in P-gp inhibition assays due to optimal steric and electronic interactions . Hydroxyquinoline derivatives (e.g., 4-hydroxy-2-quinolinecarboxylic acid) exhibit antioxidant properties but lack P-gp specificity .

Biological Activity

6-Methoxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. The presence of both a methoxy group at the 6-position and a carboxylic acid group at the 4-position enhances its chemical reactivity and biological activities. These functional groups contribute to its potential as an enzyme inhibitor and anticancer agent.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby disrupting cellular processes such as:

- DNA replication

- Transcription

- Signal transduction pathways

This inhibition can lead to reduced proliferation of cancer cells and other pathogenic organisms .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including multidrug-resistant gastric carcinoma cells. The compound demonstrated low to moderate cytotoxicity in MTT assays, indicating its potential as a therapeutic agent .

Antimycobacterial Activity

The compound has also been studied for its effectiveness against Mycobacterium tuberculosis (Mtb). A series of arylated quinoline carboxylic acids were synthesized, with some derivatives showing promising activity against both replicating and non-replicating forms of Mtb. Notably, compounds derived from modifications at the C-2 and C-6 positions exhibited enhanced inhibitory effects on Mtb DNA gyrase, a crucial enzyme for bacterial replication .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of P-glycoprotein (P-gp), which is involved in drug resistance in cancer therapy. Studies involving docking simulations have suggested that this compound may effectively bind to P-gp, thereby reversing multidrug resistance in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₁NO₃ | Methoxy group enhances bioavailability |

| 2-Methylquinoline-4-carboxylic acid | C₁₁H₉NO₂ | Lacks methoxy substitution; lower efficacy |

| 8-Methoxyquinoline | C₉H₇NO | Different pharmacological profile; no carboxylic acid |

This table illustrates how the methoxy group at the 6-position contributes to the enhanced biological activity of this compound compared to its analogs.

Case Studies

- Anticancer Activity : A study evaluated various quinoline derivatives for their anticancer properties against five different cancer cell lines (H460, HT-29, MKN-45, U87MG, SMMC-7721). The results indicated that compounds similar to this compound showed high selectivity towards H460 and MKN-45 cell lines with low IC50 values .

- Inhibition of Mycobacterium tuberculosis : Another research focused on synthesizing arylated quinoline carboxylic acids, revealing that specific modifications led to improved activity against Mtb. Compounds with a methyl group at C-6 demonstrated significant inhibitory effects in both replicating and non-replicating states of Mtb .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2-methylquinoline-4-carboxylic acid?

- Methodological Answer : The Pfitzinger reaction is a widely used method, involving condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate). For example, reacting isatin with methyl malonyl chloride under base catalysis can yield quinoline derivatives. Industrial-scale synthesis often employs continuous flow reactors to optimize reaction efficiency and scalability .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy to confirm substituent positions (e.g., methoxy at C6, methyl at C2).

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- Melting point analysis (e.g., dec. ~250°C for related quinolinecarboxylic acids) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methodological Answer :

- Methoxy group (C6) : Enhances electron-donating effects, improving solubility and modulating bioactivity.

- Carboxylic acid (C4) : Enables derivatization (e.g., esterification, amidation) for SAR studies.

- Methyl group (C2) : Steric effects may influence binding to biological targets like enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst screening : Test bases (e.g., triethylamine vs. sodium acetate) to enhance heterocyclization efficiency.

- Temperature control : Optimize between 80–120°C to balance reaction rate and byproduct formation.

- Flow chemistry : Implement continuous flow reactors for improved heat/mass transfer and reproducibility in large-scale synthesis .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare enzyme inhibition protocols (e.g., DNA gyrase vs. topoisomerase IV assays) and cell lines used.

- Purity validation : Ensure ≥95% purity via HPLC to rule out impurities affecting results.

- Structural analogs : Test derivatives (e.g., 6-chloro or 4-hydroxy variants) to isolate substituent-specific effects .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Position-specific modifications : Replace the methoxy group (C6) with halogens or bulkier alkoxy groups to study electronic/steric effects.

- Carboxylic acid derivatives : Synthesize esters or amides to evaluate pharmacokinetic properties.

- Biological evaluation : Use kinase inhibition assays (e.g., EGFR or BRAF) and antimicrobial susceptibility testing to correlate structural changes with activity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : Store in amber vials and test photostability under UV/visible light.

- Solution stability : Assess solubility in DMSO/PBS and monitor precipitation or hydrolysis over time .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

- Methodological Answer :

- Metabolic instability : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) in vitro to mimic in vivo conditions.

- Protein binding : Measure plasma protein binding affinity (e.g., albumin) to assess bioavailability differences.

- Dosage optimization : Conduct pharmacokinetic studies to determine effective plasma concentrations .

Q. How can discrepancies in synthetic yields be addressed?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts).

- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., acylation with methyl malonyl chloride).

- Scale-dependent factors : Compare batch vs. flow reactor performance to identify mixing or heating inefficiencies .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 250°C (dec.) | |

| Purity (HPLC) | Reverse-phase C18 | ≥95% | |

| Solubility (DMSO) | Gravimetric | 50 mg/mL | |

| DNA Gyrase IC₅₀ | Enzymatic assay | 12.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.